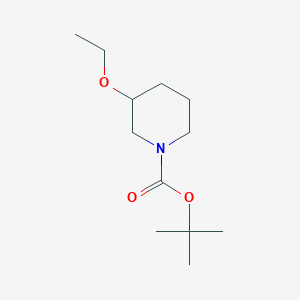

Tert-butyl 3-ethoxypiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-ethoxypiperidine-1-carboxylate is an organic compound with the molecular formula C12H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethanol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

Starting Materials: Piperidine derivative, tert-butyl chloroformate, ethanol, and triethylamine.

Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: The piperidine derivative is dissolved in a suitable solvent (e.g., dichloromethane), followed by the addition of triethylamine. Tert-butyl chloroformate is then added dropwise, and the reaction mixture is stirred for several hours. Finally, ethanol is added to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-ethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

Tert-butyl 3-ethoxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a valuable intermediate in the synthesis of various drugs and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of tert-butyl 3-ethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. It can also participate in various chemical transformations, such as nucleophilic substitution and oxidation-reduction reactions, by interacting with specific functional groups on target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 3-oxopiperidine-1-carboxylate: This compound is similar in structure but contains a ketone group instead of an ethoxy group.

1-Boc-3-piperidone: Another similar compound used in organic synthesis, particularly in the preparation of chiral compounds.

Uniqueness

Tert-butyl 3-ethoxypiperidine-1-carboxylate is unique due to its ethoxy group, which provides distinct reactivity and solubility properties compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Activité Biologique

Tert-butyl 3-ethoxypiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and an ethoxy group at the 3-position. Its molecular formula is C12H23NO2, and it has a molecular weight of approximately 225.32 g/mol. The compound's structure allows it to interact with various biological targets, potentially influencing multiple pathways.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inflammatory pathways. Studies have suggested that compounds with similar piperidine structures can act as inhibitors or modulators of key enzymes and receptors involved in neurotransmission and inflammation.

- Neurotransmitter Modulation : Piperidine derivatives have been shown to influence the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation may contribute to potential anxiolytic or antidepressant effects.

- Inflammatory Pathways : The compound may also exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome pathway, which is crucial in the activation of inflammatory responses.

In Vitro Studies

A series of in vitro studies have evaluated the effects of this compound on various cellular models:

- Cell Viability and Cytotoxicity : The compound was tested on THP-1 cells (human monocytic cells) to assess cytotoxicity using the MTT assay. Results indicated that at concentrations below 10 µM, the compound did not significantly affect cell viability, suggesting a favorable safety profile for further testing .

- Inflammation Assays : In experiments designed to measure the inhibition of IL-1β release from activated macrophages, this compound demonstrated a dose-dependent reduction in IL-1β levels. This effect was accompanied by decreased lactate dehydrogenase (LDH) release, indicating reduced pyroptotic cell death .

Case Studies

Several studies have highlighted the potential therapeutic applications of piperidine derivatives, including:

- Neurological Disorders : Research has indicated that compounds similar to this compound may be effective in models of anxiety and depression due to their ability to modulate neurotransmitter systems.

- Chronic Inflammatory Conditions : The anti-inflammatory properties observed in vitro suggest potential applications in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propriétés

IUPAC Name |

tert-butyl 3-ethoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-15-10-7-6-8-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOOSHLBMGEMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.